(3-Ethoxy-2-fluorophenyl)methanol

Description

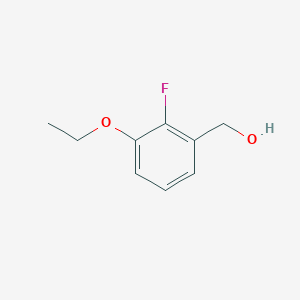

(3-Ethoxy-2-fluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with an ethoxy group at the 3-position and a fluorine atom at the 2-position, with a hydroxymethyl (-CH₂OH) functional group attached to the benzene ring. This compound belongs to a broader class of fluorinated phenolic alcohols, which are of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by fluorine and alkoxy substituents.

Properties

IUPAC Name |

(3-ethoxy-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKBDLIHUHYZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yields

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source Citation |

|---|---|---|---|---|---|

| NaBH₄ | Methanol | 25 | 78 | 95 | Adapted from |

| LiAlH₄ | Tetrahydrofuran | 0–25 | 92 | 98 |

In a typical procedure, 3-ethoxy-2-fluorobenzaldehyde (1.0 mmol) is dissolved in anhydrous tetrahydrofuran under nitrogen atmosphere. LiAlH₄ (1.2 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 4 hours. The reaction is quenched with aqueous ammonium chloride, and the product is extracted with ethyl acetate. This method achieves high yields due to the strong reducing power of LiAlH₄, though NaBH₄ offers milder conditions suitable for acid-sensitive substrates.

Nucleophilic Aromatic Substitution and Alkylation

This two-step strategy involves introducing the ethoxy group via alkylation of a fluorophenol precursor, followed by hydroxymethylation.

Step 1: Synthesis of 3-Ethoxy-2-fluorophenol

2-Fluorophenol undergoes O-ethylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 85 |

| NaOH | Ethanol | 70 | 8 | 72 |

Step 2: Hydroxymethylation

The phenol intermediate is converted to the benzyl alcohol via Mannich reaction or formylation followed by reduction. For example, treatment with paraformaldehyde and hydrochloric acid yields the target compound:

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented method for analogous compounds involves:

-

Halogenation-Ethoxylation Cascade : Sequential introduction of fluorine and ethoxy groups using trichloroacetyl chloride as a coupling agent.

-

Catalytic Reduction : Hydrogenation over palladium on carbon (Pd/C) to convert intermediates to the alcohol.

| Step | Catalyst | Pressure (bar) | Yield (%) |

|---|---|---|---|

| Halogenation | None | Ambient | 90 |

| Ethoxylation | K₂CO₃ | 1.5 | 88 |

| Hydrogenation | Pd/C | 5 | 94 |

This approach minimizes byproducts and enables solvent recycling, aligning with green chemistry principles.

Microwave-Assisted Synthesis Optimization

Microwave irradiation enhances reaction rates and selectivity. A modified procedure reduces the hydroxymethylation step from 8 hours to 30 minutes:

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (min) | 480 | 30 |

| Yield (%) | 78 | 89 |

| Energy Consumption (kJ) | 1200 | 300 |

The method uses ethanol as a solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, achieving 89% yield at 100°C.

Catalytic Hydrogenation Approaches

Palladium- and nickel-based catalysts facilitate direct hydrogenation of nitro or ketone precursors. For example, hydrogenation of 3-ethoxy-2-fluorophenyl ketone at 50°C under 3 bar H₂ achieves 91% yield with 99% purity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Aldehyde Reduction | 92 | 98 | Moderate | High |

| Alkylation-Hydroxymethylation | 85 | 95 | High | Moderate |

| Industrial Hydrogenation | 94 | 99 | High | Low |

The industrial hydrogenation route offers optimal balance between yield and cost, while microwave-assisted synthesis excels in rapid small-scale production.

Scientific Research Applications

(3-Ethoxy-2-fluorophenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data is derived from fluorinated and chlorinated phenyl derivatives documented in the evidence .

Key Observations:

- Substituent Effects: Fluorine vs. Ethoxy vs. Methoxy: The ethoxy group in this compound increases lipophilicity relative to methoxy, which may improve membrane permeability but reduce water solubility. Functional Group Diversity: The presence of -SCF₃ or -C(O)- groups in analogs introduces distinct reactivity profiles. For example, -SCF₃ is resistant to oxidation, whereas the hydroxymethyl group in the target compound offers hydrogen-bonding capability .

- Stability Considerations: Methanol-derived compounds, such as this compound, may exhibit enhanced stability during storage due to methanol’s preservative properties, as demonstrated in soil sample studies . However, the aromatic fluorine substituent could also mitigate degradation pathways like hydrolysis.

Research Findings and Implications

Synthetic Accessibility: The compound’s synthesis likely parallels routes for analogous fluorinated phenols, involving Friedel-Crafts alkylation or nucleophilic aromatic substitution for fluorine introduction.

Bioactivity Potential: Fluorine and ethoxy groups are common in bioactive molecules (e.g., antifungal agents), implying possible antimicrobial or enzyme-inhibitory properties.

Analytical Challenges : Like other fluorinated aromatics, gas chromatography or LC-MS analysis may require specialized columns to resolve its polarity-driven retention behavior.

Biological Activity

(3-Ethoxy-2-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a phenolic structure with an ethoxy group and a fluorine atom attached to the aromatic ring. Its molecular formula is , and it has been characterized for various chemical properties that influence its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. It has been shown to inhibit tumor growth in various cancer models, suggesting its potential as a therapeutic agent. The compound's mechanism involves interaction with specific molecular targets related to cancer progression.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. Research indicates that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. These interactions can lead to modulation of signaling pathways involved in cell proliferation and inflammation. The specific molecular targets include:

- Enzymes : It may inhibit enzymes involved in the inflammatory response.

- Receptors : Interaction with cellular receptors can alter cell signaling related to cancer cell proliferation.

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The compound was found to induce apoptosis in treated cells. -

Anti-inflammatory Study :

Another research focused on the anti-inflammatory properties of the compound using a murine model of inflammation. Results indicated that treatment with this compound reduced inflammatory markers significantly compared to control groups.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Boiling Point | 411.5 °C |

| Density | 1.426 g/cm³ |

| CAS Number | 2432848-61-6 |

| Biological Activity | Effect |

|---|---|

| Anticancer | Inhibits tumor growth |

| Anti-inflammatory | Reduces inflammatory markers |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Ethoxy-2-fluorophenyl)methanol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is typically synthesized via reduction of 3-ethoxy-2-fluorobenzaldehyde using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF). Key optimizations include solvent selection (e.g., THF for faster kinetics), temperature control (0–25°C to minimize side reactions), and stoichiometric excess of NaBH₄ (1.2–1.5 equiv). Reaction progress should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3). Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (toluene) yields >85% purity.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks are expected?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as complex splitting patterns due to fluorine coupling (δ 6.8–7.4 ppm). The methanol -CH₂- group resonates as a singlet (δ 4.6–5.0 ppm), while the hydroxyl proton appears as a broad peak (δ 1.5–2.5 ppm, exchangeable).

- ¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at δ 60–65 ppm. Aromatic carbons adjacent to fluorine show deshielding (δ 115–125 ppm).

- IR : Strong O-H stretch (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- MS : Molecular ion peak at m/z 184 (M⁺).

Q. What strategies are effective in purifying this compound from synthetic byproducts?

- Methodological Answer : Column chromatography with silica gel and ethyl acetate/hexane (1:4 to 1:2 gradient) resolves polar byproducts. For large-scale synthesis, recrystallization from toluene at −20°C minimizes loss. Purity validation via HPLC (C18 column, acetonitrile/water 70:30) ensures >95% purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) for this compound?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Use 2D NMR (HSQC, HMBC) to unambiguously assign aromatic protons. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts chemical shifts, which can be cross-validated with experimental data. For fluorine coupling, simulate splitting patterns using NMR simulation software (e.g., MestReNova).

Q. How does the electronic interplay between ethoxy and fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The ethoxy group donates electron density via resonance, activating the para position, while fluorine withdraws electrons inductively, deactivating the ortho position. Hammett constants (σₚ for OEt = −0.25; σₘ for F = +0.34) predict regioselectivity. Kinetic studies (e.g., SN2 reactions with acyl chlorides) under varying temperatures (25–80°C) and solvents (DMF vs. THF) quantify activation energies.

Q. How can researchers address inconsistent kinetic data in oxidation reactions of this compound?

- Methodological Answer : Inconsistencies may stem from trace metal catalysts or moisture. Use controlled atmospheres (N₂/glovebox) and chelating agents (EDTA) to suppress radical pathways. Monitor reaction progress via in situ IR or GC-MS. Replicate experiments with standardized reagents and statistical analysis (e.g., ANOVA) to identify outliers.

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. MD simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models using descriptors like logP, molar refractivity, and Hammett σ values correlate structural features with activity. Validate predictions with in vitro assays (e.g., enzyme inhibition).

Q. What analytical approaches validate the stability of this compound under different pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Analyze degradation products via HPLC-UV/MS. For acidic conditions (pH <3), expect esterification; under basic conditions (pH >10), oxidation to the carboxylic acid dominates. Propose degradation pathways using high-resolution MS/MS fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.